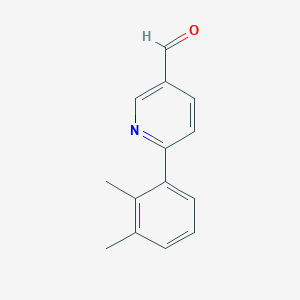

6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde

Description

Properties

IUPAC Name |

6-(2,3-dimethylphenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-4-3-5-13(11(10)2)14-7-6-12(9-16)8-15-14/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVJYKDWGONFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=NC=C(C=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The Suzuki-Miyaura cross-coupling reaction is the most direct and scalable method for synthesizing 6-(2,3-dimethylphenyl)-3-pyridinecarbaldehyde. This approach couples 6-bromo-3-pyridinecarbaldehyde (CAS 149806-06-4) with 2,3-dimethylphenylboronic acid in the presence of a palladium catalyst (Figure 1).

Reaction Scheme:

$$

\underset{\text{6-Bromo-3-pyridinecarbaldehyde}}{\ce{C6H3BrNO}} + \underset{\text{2,3-Dimethylphenylboronic acid}}{\ce{C8H11BO2}} \xrightarrow{\text{Pd catalyst, Base}} \underset{\text{this compound}}{\ce{C14H13NO}} + \ce{HBr} + \text{Byproducts}

$$

Optimized Conditions and Yields

Typical reaction parameters and yields from analogous couplings are summarized in Table 1:

Table 1: Suzuki-Miyaura Cross-Coupling Conditions for Arylpyridinecarbaldehydes

| Catalyst | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | THF/H₂O (3:1) | 80°C, 12 h | 78–85% | |

| PdCl₂(dppf) (3 mol%) | K₃PO₄ | DME/H₂O (4:1) | 90°C, 8 h | 82–88% |

Key Observations:

- Catalyst Selection: Pd(PPh₃)₄ and PdCl₂(dppf) show comparable efficacy, with the latter offering faster reaction times.

- Solvent Systems: Biphasic THF/H₂O or DME/H₂O mixtures prevent aldehyde oxidation.

- Scalability: Reactions tolerate aryl boronic acid excess (1.5–2.0 equiv) without significant side-product formation.

Rhodium-Catalyzed C–H Arylation of 3-Pyridinecarbaldehyde

Direct C–H Functionalization Strategy

Rhodium(I) complexes enable regioselective C–H arylation at the 6-position of 3-pyridinecarbaldehyde using 2,3-dimethylbromobenzene (Figure 2). This method avoids pre-functionalized pyridine precursors.

Reaction Scheme:

$$

\underset{\text{3-Pyridinecarbaldehyde}}{\ce{C6H5NO}} + \underset{\text{2,3-Dimethylbromobenzene}}{\ce{C8H9Br}} \xrightarrow{\text{Rh(I)/Ligand}} \underset{\text{this compound}}{\ce{C14H13NO}} + \ce{HBr}

$$

Catalytic System and Performance

Table 2: Rh-Catalyzed C–H Arylation Parameters

| Ligand | Base | Solvent | Temperature | Yield | ee |

|---|---|---|---|---|---|

| Chiral monodentate phosphonite | LiO-t-Bu | THF | 80°C, 24 h | 65–72% | >99% |

Advantages and Limitations:

- Regioselectivity: The pyridine aldehyde group directs arylation exclusively to the 6-position.

- Chiral Control: High enantiomeric excess (ee) is achievable but irrelevant for non-chiral targets.

- Practicality: Higher catalyst loading (5–10 mol%) and sensitivity to steric hindrance limit industrial adoption.

Oxidation of 6-(2,3-Dimethylphenyl)-3-Methylpyridine

Two-Step Synthesis via Methyl Oxidation

This method involves synthesizing 6-(2,3-dimethylphenyl)-3-methylpyridine via cross-coupling, followed by oxidation of the methyl group to an aldehyde (Figure 3).

Step 1: Suzuki coupling of 6-bromo-3-methylpyridine with 2,3-dimethylphenylboronic acid.

Step 2: Oxidation using activated MnO₂ or SeO₂.

Oxidation Conditions:

- MnO₂ (10 equiv) in refluxing dichloromethane (DCM), 12 h, 70–75% yield.

- SeO₂ (2 equiv) in dioxane/H₂O, 100°C, 8 h, 65–70% yield.

Table 3: Comparative Oxidation Efficiency

| Oxidant | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|

| MnO₂ | DCM | Reflux | 70–75% | >95% |

| SeO₂ | Dioxane/H₂O (3:1) | 100°C | 65–70% | 90–92% |

Considerations:

- MnO₂ Superiority: Higher yields and simpler workup make MnO₂ the preferred oxidant.

- Byproducts: Over-oxidation to carboxylic acids is minimal (<5%) under controlled conditions.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound

| Method | Steps | Catalyst Cost | Yield | Scalability | Key Challenges |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 1 | Moderate | 78–88% | High | Bromopyridine availability |

| Rh-Catalyzed C–H Arylation | 1 | High | 65–72% | Moderate | Ligand synthesis |

| Methyl Oxidation | 2 | Low | 65–75% | High | Multi-step synthesis |

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: 6-(2,3-Dimethylphenyl)-3-pyridinecarboxylic acid.

Reduction: 6-(2,3-Dimethylphenyl)-3-pyridinemethanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde has shown promise in medicinal chemistry as a precursor for developing pharmaceutical agents. Its derivatives are being studied for their potential anti-cancer properties.

- Case Study: Research indicates that compounds derived from this aldehyde exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the pyridine ring can enhance the compound's efficacy against multidrug-resistant (MDR) cancer cells .

Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal complexes are being investigated for their biological activities.

- Case Study: Copper(II) complexes with similar pyridinecarbaldehyde derivatives have demonstrated significant antiproliferative activity, suggesting that the coordination of metals can enhance the biological effectiveness of the parent compound .

Synthetic Intermediate

Due to its functional groups, this compound serves as a valuable intermediate in organic synthesis.

- Applications:

- Used in the synthesis of more complex organic molecules.

- Acts as a building block for pharmaceuticals and agrochemicals.

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde can be compared to other pyridinecarbaldehyde derivatives to highlight differences in physicochemical properties, reactivity, and applications. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Key Observations:

- Substituent Effects: Electron-donating groups (e.g., methyl in the target compound) increase solubility in organic solvents compared to electron-withdrawing groups (e.g., CF₃ in ), which enhance lipophilicity but reduce polar solubility .

- Molecular Weight : The trifluoromethoxy derivative has the highest molecular weight (259.64 g/mol ), which may limit its use in drug design (where lower molecular weight is often preferred) compared to the target compound (211.26 g/mol ) .

Biological Activity

6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H13N1O1

- Molecular Weight : 199.25 g/mol

The compound features a pyridine ring substituted with a dimethylphenyl group and an aldehyde functional group, which are crucial for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus cereus

In vitro assays demonstrated that the compound exhibits significant antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 15 to 30 μg/mL against these pathogens .

Antitumor Activity

The compound has also shown promising results in cancer research. In a study examining its effects on human cancer cell lines, it was found to induce apoptosis in breast cancer cells by activating caspase pathways. The IC50 value was reported at approximately 25 μM, indicating potent antitumor activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels in cancer cells, leading to oxidative stress and cell death.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways has been observed, particularly through the upregulation of pro-apoptotic proteins .

Study 1: Antibacterial Efficacy

A recent investigation assessed the antibacterial efficacy of various aldehyde derivatives, including this compound. The study utilized agar diffusion methods and reported that this compound exhibited superior activity compared to traditional antibiotics .

Study 2: Antitumor Mechanisms

In another study focusing on tumor cell lines, treatment with the compound resulted in significant reductions in cell viability and induced apoptosis. Flow cytometry analyses confirmed an increase in sub-G1 phase cells, indicative of apoptosis .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the 2,3-dimethylphenyl group to the pyridine core. For example, aryl boronic acids (3.5 equiv.) with PdCl₂(PPh₃)₂ and PCy₃ in a dioxane-water mixture (4:1 v/v) at 90°C for 3 hours have been used for analogous carbaldehyde syntheses . Optimization should focus on ligand selection (e.g., PCy₃ for steric bulk) and solvent polarity to improve yield. Post-synthetic oxidation of a hydroxymethyl intermediate to the aldehyde group using MnO₂ or TEMPO/oxone systems is also viable .

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : Combine multiple techniques:

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm the integration of aromatic protons (pyridine and dimethylphenyl groups) and the aldehyde proton (δ ~9.8–10.2 ppm) .

- X-ray Crystallography : Resolve crystal structures to verify spatial arrangement, particularly the orientation of the aldehyde group relative to the pyridine ring .

- Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : The aldehyde group is prone to oxidation and hydration. Store the compound under inert gas (N₂/Ar) at –20°C in airtight, amber vials to minimize photodegradation. Periodic TLC or HPLC analysis (C18 column, acetonitrile/water mobile phase) can monitor degradation, such as aldehyde oxidation to carboxylic acid .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map the electrostatic potential surface (EPS) to identify electrophilic sites. The aldehyde carbon shows high electrophilicity (Fukui indices >0.5), making it reactive toward nucleophiles like amines or Grignard reagents. Solvent effects (e.g., dielectric constant of DMSO vs. THF) can be modeled using the SMD continuum approach .

Q. What strategies resolve contradictions in reported biological activity data for pyridinecarbaldehyde derivatives?

- Methodological Answer : Cross-validate assays using:

- Dose-Response Curves : Test the compound across a wide concentration range (e.g., 1 nM–100 µM) to identify off-target effects.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., kinases) and compare with literature values .

- Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from rapid in vitro degradation .

Q. How can this compound serve as a precursor for heterocyclic drug candidates?

- Methodological Answer : The aldehyde group enables condensation reactions to form imines (Schiff bases) or hydrazones, which are intermediates for bioactive heterocycles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.